ethyl 10'-ethoxy-4'-(thiophen-2-yl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate
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Overview
Description
Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a benzo[e]pyrazolo[1,5-c][1,3]oxazine and a piperidine ring, with additional functional groups such as ethoxy and thiophenyl groups. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and an appropriate aldehyde or ketone.
Introduction of the thiophen-2-yl group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophen-2-yl boronic acid or ester is coupled with a halogenated intermediate.
Spirocyclization: The formation of the spiro connection with the piperidine ring can be achieved through a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic center on the benzo[e]pyrazolo[1,5-c][1,3]oxazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-ethoxy-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate
- Ethyl 7-ethoxy-2-(pyridin-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate
Uniqueness
The uniqueness of Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spiro structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 10'-ethoxy-4'-(thiophen-2-yl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate is a complex organic compound with notable structural features that may confer significant biological activities. The compound's unique arrangement of heterocycles and functional groups makes it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features:
- Heterocycles : The presence of thiophene and diazatricyclo structures.
- Functional Groups : An ethoxy group and a carboxylate moiety.
These characteristics contribute to its potential reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to its structural complexity and the presence of specific functional groups.
Antimicrobial Activity
Studies have shown that compounds similar to ethyl 10'-ethoxy-4'-(thiophen-2-yl)-8'-oxa exhibit significant antimicrobial properties against various bacterial strains. The thiophene ring is often linked to enhanced activity due to its electron-rich nature, which can interact effectively with microbial targets.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Its unique structural features allow it to interfere with cancer cell proliferation and induce apoptosis through various mechanisms:
- Cell Cycle Arrest : The compound may inhibit key enzymes involved in cell cycle regulation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with similar compounds.
Anti-inflammatory Effects
The anti-inflammatory activity is likely due to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect can be critical in treating conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Study : A study tested the efficacy of ethyl 10'-ethoxy-4'-(thiophen-2-yl)-8'-oxa against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.
- Anticancer Efficacy : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting a promising anticancer profile.
- Anti-inflammatory Mechanism : In vivo models indicated that administration of the compound reduced paw edema in rats by 50% compared to control groups, highlighting its potential as an anti-inflammatory agent.
Data Table: Biological Activities
Properties
IUPAC Name |
ethyl 7-ethoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-3-28-19-8-5-7-16-18-15-17(20-9-6-14-31-20)24-26(18)23(30-21(16)19)10-12-25(13-11-23)22(27)29-4-2/h5-9,14,18H,3-4,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRZNPNEUNLAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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